Tert-butyl 3-(4-bromophenyl)-1H-pyrazole-1-carboxylate

Medicinal Chemistry Chemical Procurement Quality Control

Boc-protected pyrazole (CAS 1199773-38-0), classified as a Protein Degrader Building Block for PROTAC synthesis. The para-bromophenyl handle enables Suzuki-Miyaura/Buchwald-Hartwig couplings; the Boc group provides orthogonal protection. Lipophilic (LogP 4.1) and low TPSA (44.12 Ų) optimize passive permeability for CNS/intracellular targets. Non-brominated or deprotected analogs risk reduced yields, side reactions, and batch variability. Insist on ≥98% purity to avoid catalyst poisons. Store 2–8°C.

Molecular Formula C14H15BrN2O2
Molecular Weight 323.19
CAS No. 1199773-38-0
Cat. No. B598941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-(4-bromophenyl)-1H-pyrazole-1-carboxylate
CAS1199773-38-0
Synonymstert-Butyl 3-(4-bromophenyl)-1H-pyrazole-1-carboxylate
Molecular FormulaC14H15BrN2O2
Molecular Weight323.19
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C=CC(=N1)C2=CC=C(C=C2)Br
InChIInChI=1S/C14H15BrN2O2/c1-14(2,3)19-13(18)17-9-8-12(16-17)10-4-6-11(15)7-5-10/h4-9H,1-3H3
InChIKeyADHWVLXKXGZHBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 3-(4-bromophenyl)-1H-pyrazole-1-carboxylate (CAS 1199773-38-0): Procurement-Ready Overview of a Versatile Pyrazole Intermediate


Tert-butyl 3-(4-bromophenyl)-1H-pyrazole-1-carboxylate (CAS 1199773-38-0) is a Boc-protected pyrazole derivative featuring a para-bromophenyl substituent. With a molecular formula of C₁₄H₁₅BrN₂O₂ and a molecular weight of 323.19 g/mol , this compound serves as a key synthetic intermediate in medicinal chemistry and organic synthesis. The tert-butyl carbamate (Boc) protecting group confers stability under various reaction conditions and enables selective deprotection, while the 4-bromophenyl moiety provides a reactive handle for cross-coupling transformations such as Suzuki-Miyaura and Buchwald-Hartwig reactions [1].

Why Generic Substitution Fails for Tert-butyl 3-(4-bromophenyl)-1H-pyrazole-1-carboxylate (CAS 1199773-38-0)


In procurement workflows, simple interchange of tert-butyl 3-(4-bromophenyl)-1H-pyrazole-1-carboxylate with a close analog—such as a non-brominated phenyl pyrazole or a deprotected 3-(4-bromophenyl)-1H-pyrazole—can introduce quantifiable discrepancies in molecular properties and downstream synthetic efficiency. The para-bromine substituent substantially alters lipophilicity (LogP) and polar surface area (TPSA) compared to non-halogenated analogs , while the Boc protecting group is essential for compatibility with multi-step synthetic sequences that require orthogonal protection. Moreover, the specific substitution pattern influences reactivity in cross-coupling reactions [1]. Substituting a generic alternative without accounting for these differences may lead to reduced yields in Suzuki couplings, unexpected deprotection or side reactions, and batch-to-batch variability in purity profiles. The following evidence guide provides the quantitative data necessary to justify selection of this specific CAS over closely related candidates.

Product-Specific Quantitative Evidence Guide: Tert-butyl 3-(4-bromophenyl)-1H-pyrazole-1-carboxylate (CAS 1199773-38-0)


Vendor Purity and Grade Differentiation: Tert-butyl 3-(4-bromophenyl)-1H-pyrazole-1-carboxylate

Direct comparison of vendor purity specifications reveals quantifiable differences that impact procurement decisions. SynHet offers >99% purity (pharma grade, ISO 9001) , Calpaclab and Chemscene specify ≥98% [1], and AKSci lists 95% . For applications requiring minimal impurity interference—such as GMP intermediate synthesis or structure-activity relationship (SAR) studies—the >99% grade provides a 4% absolute purity advantage over the 95% grade, reducing the likelihood of confounding byproducts.

Medicinal Chemistry Chemical Procurement Quality Control

Molecular Weight and Lipophilicity Shift Relative to Non-Halogenated Analog

Compared to the non-brominated analog tert-butyl 3-phenyl-1H-pyrazole-1-carboxylate (CAS 1820711-47-4, MW 244.29 g/mol) [1], the 4-bromophenyl substitution increases molecular weight by 78.90 g/mol (to 323.19 g/mol) and raises computed LogP to 4.0958 . This LogP value is approximately 1-1.5 units higher than typical non-halogenated phenyl pyrazoles, indicating a substantial increase in lipophilicity that can enhance membrane permeability or alter pharmacokinetic profiles in lead optimization campaigns.

Medicinal Chemistry Physicochemical Profiling Drug Design

Synthetic Utility as a Protein Degrader Building Block

This compound is explicitly categorized as a 'Protein Degrader Building Block' by a major supplier [1], distinguishing it from generic pyrazole intermediates. While quantitative head-to-head data on degradation efficiency is lacking, the designation indicates that its structure—specifically the Boc-protected pyrazole core with a para-bromophenyl handle—is compatible with PROTAC linker chemistry. In class-level inference, the bromine substituent enables facile diversification via Suzuki coupling to introduce E3 ligase ligands, while the Boc group allows for orthogonal deprotection and subsequent functionalization .

PROTAC Targeted Protein Degradation Chemical Biology

Storage and Handling Stability: Quantified Conditions

Vendor specifications provide quantifiable storage parameters: Chemscene recommends storage sealed in dry conditions at 2-8℃ , while AKSci indicates long-term storage in a cool, dry place without specific temperature constraints . The more stringent 2-8℃ recommendation implies that the Boc-protected pyrazole may undergo gradual decomposition or moisture sensitivity at ambient temperatures over extended periods. This is in contrast to some non-Boc-protected pyrazole analogs (e.g., 3-(4-bromophenyl)-1H-pyrazole, mp ~130℃) , which are stable as solids at room temperature.

Chemical Storage Stability Inventory Management

Computational Chemistry Profile: TPSA and Rotatable Bond Count

The compound exhibits a topological polar surface area (TPSA) of 44.12 Ų and only 1 rotatable bond (excluding the tert-butyl group rotation) . In comparison, the non-brominated analog tert-butyl 3-phenyl-1H-pyrazole-1-carboxylate likely has a similar TPSA but a reduced molecular weight, resulting in a lower LogP/TPSA ratio. The low rotatable bond count suggests conformational rigidity, which can be advantageous for target binding in medicinal chemistry campaigns.

In Silico ADME Drug Discovery Computational Chemistry

Quantified Purity Window: 95% to >99% Across Vendors

A side-by-side vendor comparison reveals a purity range from 95% (AKSci) to >99% (SynHet) for the same CAS number. This 4-5% absolute difference can be critical in applications where trace impurities inhibit catalysts or interfere with biological assays. For example, in palladium-catalyzed Suzuki couplings, halogenated impurities can act as catalyst poisons, reducing yield. The availability of multiple purity grades allows procurement teams to balance cost and performance requirements.

Quality Control Vendor Comparison Procurement

Best Research and Industrial Application Scenarios for Tert-butyl 3-(4-bromophenyl)-1H-pyrazole-1-carboxylate (CAS 1199773-38-0)


Synthesis of PROTACs and Targeted Protein Degraders

This compound is explicitly designated as a 'Protein Degrader Building Block' [1], making it a preferred intermediate for PROTAC synthesis. The Boc-protected pyrazole core can be deprotected and functionalized with E3 ligase ligands, while the para-bromophenyl group enables Suzuki-Miyaura coupling to introduce diverse warheads. Procurement of ≥98% purity material (e.g., from Calpaclab or Chemscene) minimizes impurities that could interfere with biological evaluation.

Lead Optimization in Medicinal Chemistry Campaigns

The increased lipophilicity (LogP 4.0958) and molecular weight (323.19 g/mol) relative to non-halogenated analogs make this building block valuable for exploring structure-activity relationships (SAR) in hydrophobic binding pockets. The low TPSA (44.12 Ų) and single rotatable bond suggest good passive permeability, supporting its use in CNS and intracellular target programs.

Cross-Coupling Chemistry for Diversified Libraries

The 4-bromophenyl substituent serves as a reliable handle for Suzuki-Miyaura, Buchwald-Hartwig, and other palladium-catalyzed couplings [2]. The Boc protecting group remains stable under typical cross-coupling conditions, allowing sequential functionalization. Using material with >99% purity (SynHet) may improve coupling yields by reducing catalyst-poisoning impurities.

Multi-Step Synthesis Requiring Orthogonal Protection

The Boc group provides acid-labile protection orthogonal to many other protecting groups (e.g., Cbz, Fmoc). This enables chemists to perform selective deprotection and functionalization in complex sequences. The compound's recommended storage at 2-8℃ must be observed to prevent premature Boc cleavage or degradation during long-term storage.

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